molecular formula C10H8Cl2O3 B6239796 4-(3,4-dichlorophenyl)-2-oxobutanoic acid CAS No. 85918-56-5

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

Cat. No.: B6239796
CAS No.: 85918-56-5
M. Wt: 247.07 g/mol
InChI Key: ZKRDTNHGGOKJNM-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-2-oxobutanoic acid is a useful research compound. Its molecular formula is C10H8Cl2O3 and its molecular weight is 247.07 g/mol. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-dichlorophenyl)-2-oxobutanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dichlorocinnamic acid ethyl ester.", "Step 2: Hydrolysis of 3,4-dichlorocinnamic acid ethyl ester with hydrochloric acid to form 3,4-dichlorocinnamic acid.", "Step 3: Decarboxylation of 3,4-dichlorocinnamic acid with sodium hydroxide to form 3,4-dichlorostyrene.", "Step 4: Bromination of 3,4-dichlorostyrene with bromine in the presence of sodium bicarbonate to form 3,4-dibromo-styrene.", "Step 5: Hydrolysis of 3,4-dibromo-styrene with sodium hydroxide to form 4-(3,4-dibromophenyl)-2-butenoic acid.", "Step 6: Reduction of 4-(3,4-dibromophenyl)-2-butenoic acid with sodium borohydride to form 4-(3,4-dichlorophenyl)-2-butenoic acid.", "Step 7: Oxidation of 4-(3,4-dichlorophenyl)-2-butenoic acid with potassium permanganate to form 4-(3,4-dichlorophenyl)-2-oxobutanoic acid.", "Step 8: Purification of the product by recrystallization from water and diethyl ether." ] }

CAS No.

85918-56-5

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15)

InChI Key

ZKRDTNHGGOKJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl

Purity

95

Origin of Product

United States

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